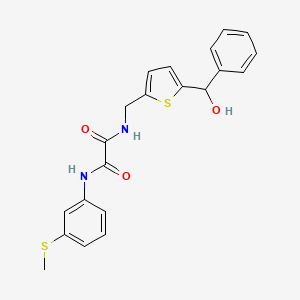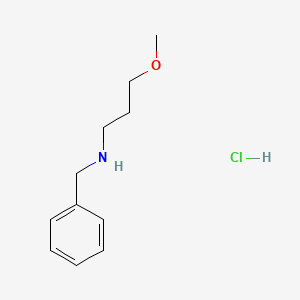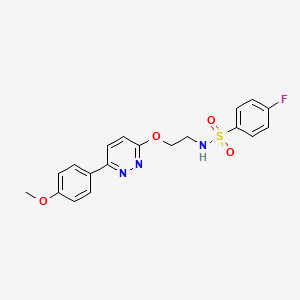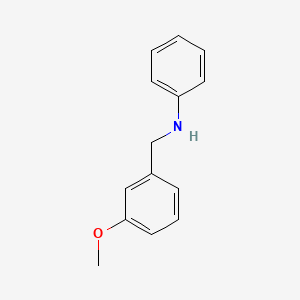
3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
Quinazoline derivatives have been extensively studied for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity to the queried compound, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. Such research underscores the potential of quinazoline derivatives in developing novel anticancer agents (Deady et al., 2003).
Antimalarial Activity
Quinazoline derivatives have also been synthesized and tested for their antimalarial activities. A study highlighted the synthesis of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols from 1-amino-naphthalenes, leading to compounds that exhibited significant activity against Plasmodium berghei in mice, although they were found to be moderately phototoxic (Rice, 1976).
Herbicide Development
Further, the discovery of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors points to the agricultural applications of quinazoline derivatives. These compounds showed excellent herbicidal activity against various weeds, highlighting their potential in addressing resistant weed control and offering a basis for the development of new herbicides (He et al., 2020).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives remain a crucial area of research, providing foundational knowledge for further exploration of their biological and pharmacological properties. Studies include the synthesis of novel quinazolinone derivatives as potential anticancer agents and the exploration of photoinduced single electron transfer in the synthesis of quinazolin-4-ones, showcasing the chemical versatility and potential applications of these compounds (Poorirani et al., 2018; Buscemi et al., 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 3,4-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzamide", "3,4-dimethylbenzaldehyde", "2-methoxybenzoyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "N,N-dimethylformamide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one", "a. 3,4-dimethylbenzaldehyde is condensed with 2-aminobenzamide in ethanol to form 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one.", "Step 2: Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazole", "a. 2-methoxybenzoyl chloride is reacted with sodium azide in the presence of triethylamine and N,N-dimethylformamide to form 2-methoxybenzoyl azide.", "b. The resulting 2-methoxybenzoyl azide is then reacted with acetic anhydride and phosphorus oxychloride to form 3-(2-methoxyphenyl)-1,2,4-oxadiazole.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. 2-(3,4-dimethylphenyl)quinazolin-4(3H)-one is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding quinazoline anion.", "b. The quinazoline anion is then reacted with 3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of water to form 3-(3,4-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1207026-90-1 |
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
3-(3,4-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-16-12-13-18(14-17(16)2)30-25(31)19-8-4-6-10-21(19)29(26(30)32)15-23-27-24(28-34-23)20-9-5-7-11-22(20)33-3/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
DMVSZKBQXYEKGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2741071.png)

![[(5-Bromopyrazin-2-yl)methyl][(4-ethoxy-3-fluorophenyl)methyl]amine](/img/structure/B2741073.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2741080.png)

![1-phenyl-4-(p-tolyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2741084.png)
methanamine](/img/structure/B2741085.png)



